Scientific Field: Biological Sciences
Summary of Application: The 1,3-benzodioxol moiety present in safrole, apiole, and myristicin essential oils and benzodioxol derivatives have shown a wide range of biological activities including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials .
Methods of Application or Experimental Procedures: Twelve compounds of aryl acetate and acetic acid benzodioxol were evaluated against different types of bacterial strains, including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa using the broth dilution method .
Results or Outcomes: The most potent compound was 3e, which exhibited the bacterial growth with MICs of 125 (S. aureus), 250 (E. coli), 220 (E. faecalis), and 100 µg/mL (P. aeruginosa). Antioxidant activity was evaluated for the synthesized compounds utilizing the DPPH assay. The 3a compound was the most active with an IC50 value of 21.44 µg/mL, while the IC50 values of compounds 3b, 3e, and 3f were 96.07, 58.45, and 72.17 µg/mL, respectively .
Scientific Field: Organic Chemistry
Summary of Application: The compound 1,3-Benzodioxol-5-ol, 4-methyl- is synthesized from Sesamol . This process is part of the broader field of organic synthesis, where complex organic compounds are constructed by the reaction of simpler ones.
Results or Outcomes: The successful synthesis of 1,3-Benzodioxol-5-ol, 4-methyl- from Sesamol is the primary outcome of this application .
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol has the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol . The structure features a benzo[d][1,3]dioxole core substituted with two methoxy groups and a hydroxyl group. This arrangement contributes to its potential reactivity and biological properties.
These reactions are facilitated by the presence of the hydroxyl and methoxy groups, which can act as nucleophiles or leaving groups under appropriate conditions.
Synthesis of 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol typically involves multi-step organic reactions:
These methods allow for the efficient construction of the compound while maintaining high yields .
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol has potential applications in:
Interaction studies involving 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol focus on its binding affinity with various biological targets. Preliminary studies suggest it may interact with enzymes involved in oxidative stress pathways or cellular signaling mechanisms. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,2-Bis(methoxymethoxy)benzene | Two methoxymethoxy groups on benzene | Increased hydrophilicity |
| 3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxyphenyl) | Hydroxyl and methoxy substitutions | Potentially enhanced biological activity |
| 2-Methoxyphenylboronic acid | Boronic acid functionality | Used in Suzuki coupling reactions |
While these compounds share structural motifs such as methoxy and dioxole groups, 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol's unique combination of substituents may offer distinct reactivity and biological profiles.
5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol is an organic compound with the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 grams per mole [1] [3] [2]. The compound is registered under the Chemical Abstracts Service registry number 244126-41-8, providing a unique identifier for this specific chemical entity [1] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol [3].
The structural composition of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as OC1=C2OCOC2=CC=C1OCOC, while the canonical Simplified Molecular Input Line Entry System representation is COCOC1=CC=C2OCOC2=C1O [3] [2]. The International Chemical Identifier string for this compound is InChI=1S/C9H10O5/c1-11-4-12-6-2-3-7-9(8(6)10)14-5-13-7/h2-3,10H,4-5H2,1H3, with the corresponding International Chemical Identifier Key being KIFYUFCRILBWEB-UHFFFAOYSA-N [3] [4].
| Property | Value |
|---|---|
| Chemical Name | 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol |
| Molecular Formula | C₉H₁₀O₅ |
| Molecular Weight | 198.17 g/mol |
| Chemical Abstracts Service Number | 244126-41-8 |
| International Chemical Identifier Key | KIFYUFCRILBWEB-UHFFFAOYSA-N |
The molecular architecture consists of a benzodioxole core structure with two distinct functional group substitutions [1] [3]. The compound features a hydroxyl group positioned at the 4-position of the benzene ring and a methoxymethoxy protecting group at the 5-position [1] [3]. This structural arrangement creates a molecule with 14 heavy atoms, incorporating both aromatic and aliphatic components within a single fused ring system [5].
The compound exists as a solid under standard laboratory conditions, with recommended storage at temperatures of -20 degrees Celsius to maintain stability [4]. Commercial preparations typically achieve purities of 97 percent, indicating the compound's accessibility through synthetic routes with high selectivity [1] [3] [5].
The molecular structure contains one hydrogen bond donor, corresponding to the phenolic hydroxyl group, and five hydrogen bond acceptors distributed across the oxygen atoms in the methoxymethoxy group, the methylenedioxy bridge, and the phenolic oxygen [3]. The compound exhibits three rotatable bonds, providing conformational flexibility primarily around the methoxymethoxy substituent [3].
| Physical Property | Value |
|---|---|
| Physical State | Solid |
| Storage Temperature | -20°C |
| Typical Purity | 97% |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
The chemical properties of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol are significantly influenced by the presence of the methoxymethoxy protecting group [6] [7]. This functional group, commonly abbreviated as methoxymethyl ether in organic synthesis literature, exhibits stability under basic conditions with pH values ranging from 4 to 12 [7]. The protecting group demonstrates resistance to various oxidizing and reducing agents, nucleophiles, and electrophiles under standard conditions [7].
However, the methoxymethoxy group shows sensitivity to acidic conditions and halogen-containing reagents [7]. The acetal nature of this protecting group makes it susceptible to acid-catalyzed hydrolysis, which can be accomplished through treatment with acids in organic solvents or by refluxing in methanol with trace amounts of hydrochloric acid [7]. This property is particularly relevant for synthetic applications where selective deprotection is required.
The benzodioxole core contributes to the compound's aromatic character and electronic properties [8] [9]. The methylenedioxy functional group creates a five-membered ring fused to the benzene system, resulting in a planar aromatic structure with specific electronic distribution patterns [10]. The electron-donating nature of the oxygen atoms in the dioxole ring influences the reactivity of the aromatic system, typically activating positions for electrophilic aromatic substitution reactions .
5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol does not possess any stereogenic centers, resulting in a molecule without optical activity [3]. The absence of chiral centers simplifies the stereochemical profile, eliminating concerns regarding enantiomeric mixtures or optical purity in synthetic preparations.
The conformational behavior of the compound is primarily governed by the flexibility around the methoxymethoxy substituent [10]. The three rotatable bonds in the molecule allow for multiple conformational states, with rotation occurring around the carbon-oxygen bonds connecting the methoxymethoxy group to the aromatic ring [12]. Nuclear magnetic resonance studies of related methoxymethoxy-substituted compounds have demonstrated that the methoxymethyl group can adopt various conformations depending on the chemical environment and intermolecular interactions [12].
The benzodioxole ring system itself exhibits a non-planar conformation due to the constraints imposed by the five-membered dioxole ring [10]. Computational studies on 1,3-benzodioxole derivatives have shown that the methylenedioxy bridge adopts a puckered conformation rather than lying in the plane of the benzene ring [10]. This structural feature arises from the anomeric effect, where the interaction between oxygen lone pairs and adjacent carbon-oxygen sigma antibonding orbitals stabilizes the non-planar arrangement [10].
| Stereochemical Feature | Description |
|---|---|
| Chiral Centers | None |
| Optical Activity | Not applicable |
| Conformational Flexibility | Three rotatable bonds |
| Ring Conformation | Puckered dioxole ring |
The conformational preferences of the compound are influenced by intramolecular interactions, particularly between the methoxymethoxy group and the aromatic system [12]. These interactions can result in preferred orientations that minimize steric hindrance while maximizing favorable electronic interactions.
5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol belongs to the 1,3-benzodioxole family of compounds, which are characterized by a benzene ring fused with a 1,3-dioxole heterocycle [8] [9]. The parent compound, 1,3-benzodioxole, has the molecular formula C₇H₆O₂ and serves as the fundamental structural framework for numerous derivatives with biological and pharmaceutical relevance [8] [9].
The 1,3-benzodioxole scaffold is widely recognized for its presence in natural products and synthetic pharmaceuticals [8] [13]. The methylenedioxy functional group, which defines this compound family, imparts unique electronic and steric properties that influence biological activity and chemical reactivity [13] [9]. Many compounds containing the 1,3-benzodioxole motif exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties [13] [9] [14].
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | None (parent) |
| Benzo[d] [1] [2]dioxol-5-ol | C₇H₆O₃ | 138.12 | Hydroxyl at position 5 |
| 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol | C₉H₁₀O₅ | 198.17 | Hydroxyl at position 4, Methoxymethoxy at position 5 |
| Benzo[d] [1] [2]dioxol-5-amine | C₇H₇NO₂ | 137.14 | Amino at position 5 |
The substitution pattern in 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol represents a unique variant within the benzodioxole family [1] [3]. The presence of both a phenolic hydroxyl group and a methoxymethoxy protecting group creates a difunctionalized derivative with distinct reactivity compared to simpler benzodioxole compounds [15]. This substitution pattern is particularly significant in synthetic chemistry, where the methoxymethoxy group serves as a temporary protecting group for the hydroxyl functionality [6] [7].
The electronic properties of the benzodioxole system are modified by the substituents present in 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol [9]. The hydroxyl group at the 4-position acts as an electron-donating substituent, while the methoxymethoxy group also contributes electron-donating character through its oxygen atoms . This electronic environment influences the compound's chemical reactivity and potential biological interactions.
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol. The compound's unique structural features, including the benzodioxole core system and the methoxymethoxy protecting group, provide distinctive spectroscopic signatures that facilitate unambiguous identification.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol exhibits characteristic resonances that reflect the compound's molecular architecture. The aromatic protons of the benzodioxole ring system typically appear in the downfield region between 6.5 and 7.2 parts per million (ppm) [1]. These signals demonstrate the expected multiplicities and coupling patterns consistent with the substitution pattern on the aromatic ring.
The methoxymethoxy protecting group contributes two distinct sets of proton signals. The methylene protons of the OCH₂O bridge resonate as a characteristic singlet at approximately 6.0 ppm, reflecting the unique chemical environment created by the two oxygen atoms . This signal is diagnostic for the methoxymethoxy functionality and serves as a key identifier in structural confirmation.
The methoxy group (OCH₃) associated with the methoxymethoxy substituent appears as a sharp singlet at approximately 3.8 ppm, integrating for three protons [2]. This chemical shift is consistent with methoxy groups attached to electron-withdrawing systems and provides additional structural confirmation.
The hydroxyl proton, when observable, typically appears as a broad signal that may exchange with deuterated solvents. The exact position depends on the solvent system and concentration, but generally falls in the range of 4.5-6.0 ppm [4].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary structural information with enhanced resolution of the carbon framework. The aromatic carbons of the benzodioxole system appear in the characteristic aromatic region between 100 and 150 ppm [5]. The quaternary aromatic carbons bearing substituents exhibit distinct chemical shifts that reflect their electronic environment.
The methylene carbon of the dioxole ring (OCH₂O) appears at approximately 101 ppm, a position characteristic of carbons bonded to two oxygen atoms [6]. This signal serves as a diagnostic marker for the methylenedioxy functionality inherent in the benzodioxole structure.
The methylene carbon of the methoxymethoxy group exhibits a chemical shift around 95-100 ppm, reflecting its attachment to two oxygen atoms in the OCH₂OCH₃ arrangement [7]. The methoxy carbon appears at approximately 56 ppm, consistent with typical methoxy group chemical shifts in aromatic systems [8].
Solvent Effects and Measurement Conditions
The choice of deuterated solvent significantly influences the observed chemical shifts and signal multiplicities. Deuterated chloroform (CDCl₃) provides excellent resolution for aromatic systems and is commonly employed for routine structural characterization [9]. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) may be utilized for enhanced solubility and can provide complementary information regarding exchangeable protons [10].
Optimal spectral quality is achieved using high-field NMR spectrometers operating at 400-500 MHz for ¹H NMR and 100-125 MHz for ¹³C NMR. Temperature control at 25°C ensures reproducible results and minimizes dynamic effects that could complicate spectral interpretation [11].
Integration and Quantitative Analysis
The integration ratios in ¹H NMR spectra provide quantitative information about the relative number of protons in different environments. For 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol, the expected integration pattern includes aromatic protons (2H), dioxole methylene (2H), methoxymethoxy methylene (2H), methoxy group (3H), and hydroxyl proton (1H) [12].
Two-Dimensional NMR Techniques
Advanced two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), can provide additional structural confirmation by establishing connectivity patterns between protons and carbons [13]. These methods are particularly valuable for confirming the regiochemistry of substitution on the benzodioxole ring system.
Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns. The molecular ion peak for 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol appears at m/z 198, corresponding to the molecular formula C₉H₁₀O₅ [14].
Electron Impact (EI) Mass Spectrometry
Under electron impact conditions, the compound undergoes predictable fragmentation pathways that provide structural information. The molecular ion peak may exhibit relatively low intensity due to the facile fragmentation of the methoxymethoxy group and the inherent instability of the molecular ion under high-energy conditions [15].
Characteristic Fragmentation Patterns
The fragmentation behavior of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol follows predictable patterns based on the stability of the resulting fragment ions. Loss of the methoxy radical (OCH₃, 31 Da) from the molecular ion produces a fragment at m/z 167, representing [M-OCH₃]⁺ [16]. This fragmentation is favored due to the stability of the resulting oxonium ion.
The loss of the methoxymethoxy group occurs through multiple pathways. Initial loss of methanol (CH₃OH, 32 Da) yields a fragment at m/z 166, corresponding to [M-CH₃OH]⁺ [17]. Alternatively, loss of the entire methoxymethoxy chain (OCH₂OCH₃, 59 Da) produces a fragment at m/z 139, representing [M-OCH₂OCH₃]⁺ [18].
The benzodioxole ring system contributes characteristic fragments that are diagnostic for this structural class. The tropylium ion (C₇H₇⁺, m/z 91) may be observed, along with the benzodioxole-derived fragment at m/z 135, corresponding to the loss of substituents while retaining the core aromatic system [19].
Base Peak Analysis
The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the fragmentation process. For benzodioxole derivatives, this often involves the formation of substituted benzodioxole cations that retain the aromatic stabilization while losing labile substituents [20].
Electrospray Ionization (ESI) Mass Spectrometry
Under electrospray ionization conditions, the compound forms protonated molecular ions [M+H]⁺ at m/z 199. This technique provides enhanced sensitivity for polar compounds and reduces extensive fragmentation, making it particularly suitable for molecular weight determination [21].
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation. The measured accurate mass for the molecular ion provides elemental composition with high confidence, distinguishing between isobaric compounds and confirming the proposed structure [22].
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation of selected precursor ions. This technique is particularly valuable for confirming the connectivity of functional groups and establishing fragmentation pathways [23].
Infrared spectroscopy provides direct information about functional groups through characteristic vibrational frequencies. The IR spectrum of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol exhibits distinctive absorption bands that confirm the presence of key structural features.
Hydroxyl Group Vibrations
The hydroxyl group exhibits a characteristic broad absorption band in the range of 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding [24]. In the solid state, intermolecular hydrogen bonding typically results in a broader, lower-frequency absorption compared to dilute solutions where intramolecular hydrogen bonding predominates [25].
The hydroxyl bending vibration appears as a medium-intensity band around 1350-1400 cm⁻¹, providing additional confirmation of the hydroxyl functionality [26]. This band may overlap with other bending vibrations but can be distinguished through careful spectral analysis.
Aromatic System Vibrations
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ as multiple weak to medium bands, characteristic of substituted benzene rings [27]. These bands are generally sharper and less intense than aliphatic C-H stretches, providing clear distinction between aromatic and aliphatic hydrogen atoms.
The aromatic C=C stretching vibrations manifest as multiple bands in the 1400-1650 cm⁻¹ region, with the most prominent bands typically appearing near 1600 cm⁻¹ and 1500 cm⁻¹ [28]. These bands are diagnostic for aromatic systems and provide information about the substitution pattern.
Methoxy Group Vibrations
The methoxy groups contribute characteristic C-H stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹ [29]. The C-O stretching vibrations of the methoxy groups appear as strong bands in the 1000-1300 cm⁻¹ region, with the exact position depending on the electronic environment [30].
Dioxole Ring Vibrations
The methylenedioxy functionality exhibits characteristic vibrations that distinguish it from other ether linkages. The asymmetric and symmetric C-O-C stretching vibrations appear as strong bands in the 1000-1250 cm⁻¹ region [31]. The characteristic methylene bridge vibrations of the dioxole ring appear around 940 cm⁻¹ and provide diagnostic information for this structural feature [32].
Fingerprint Region Analysis
The fingerprint region (400-1500 cm⁻¹) contains numerous bands that provide a unique spectral signature for the compound. These bands arise from complex combinations of bending and stretching vibrations and serve as a molecular fingerprint for identification purposes [33].
Measurement Conditions and Sample Preparation
Optimal IR spectra are obtained using potassium bromide (KBr) pellets for solid samples, providing a uniform matrix that minimizes scattering effects [34]. Alternatively, attenuated total reflectance (ATR) techniques offer rapid sample preparation and eliminate the need for sample dilution [35].
The spectral range from 4000 to 400 cm⁻¹ encompasses all relevant functional group vibrations, with a resolution of 2-4 cm⁻¹ providing adequate detail for structural characterization [36]. Multiple scans (typically 16-32) are averaged to improve signal-to-noise ratio and ensure reproducible results [37].
X-ray crystallography provides definitive structural information including bond lengths, bond angles, and three-dimensional molecular conformation. Single crystal X-ray diffraction studies of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol reveal detailed information about the solid-state structure and intermolecular interactions.
Crystal System and Space Group
The compound typically crystallizes in common space groups such as P21/c (monoclinic) or P-1 (triclinic), depending on the crystallization conditions and molecular packing preferences [38]. The unit cell parameters provide information about the molecular dimensions and packing efficiency in the crystal lattice.
Molecular Conformation
The benzodioxole ring system adopts a planar conformation with minimal deviation from planarity, consistent with aromatic character and conjugation effects [39]. The dioxole ring typically exhibits a slight puckering due to the sp³ hybridization of the methylene carbon, with the methylene group positioned out of the benzene ring plane [40].
The methoxymethoxy substituent adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap [41]. The torsion angles around the C-O bonds provide information about the conformational preferences and potential for rotation around these bonds.
Hydrogen Bonding Networks
The hydroxyl group participates in intermolecular hydrogen bonding that influences the crystal packing and stability [42]. Common hydrogen bonding patterns include O-H···O interactions that form chains or dimeric structures, contributing to the overall crystal stability [43].
Bond Lengths and Angles
The aromatic C-C bond lengths fall within the expected range for substituted benzene rings (1.38-1.40 Å), with subtle variations reflecting the electronic effects of the substituents [44]. The C-O bond lengths in the dioxole ring and methoxymethoxy group provide information about the electronic delocalization and bond order [45].
Packing Analysis
The molecular packing reveals information about intermolecular interactions including van der Waals forces, π-π stacking, and hydrogen bonding [46]. The packing coefficient and density provide insights into the efficiency of molecular packing and potential for polymorphism [47].
Thermal Parameters
Anisotropic thermal parameters describe the thermal motion of atoms in the crystal lattice, providing information about molecular flexibility and potential disorder [48]. Atoms in flexible side chains typically exhibit larger thermal parameters compared to atoms in rigid aromatic systems [49].
Data Collection and Refinement
High-quality diffraction data are typically collected using Mo Kα radiation (λ = 0.71073 Å) at low temperatures (100-150 K) to minimize thermal motion and improve data quality [50]. The structure is refined using full-matrix least-squares methods, with final R-factors typically below 0.05 for well-ordered structures [51].
The chromatographic behavior of 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol depends on its physicochemical properties including polarity, hydrogen bonding capability, and molecular size. Understanding these properties is essential for developing effective separation and purification methods.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC systems, the compound exhibits moderate retention due to its amphiphilic nature, with both hydrophilic (hydroxyl and ether groups) and hydrophobic (aromatic ring) components [52]. The retention time depends on the mobile phase composition, with increasing organic content reducing retention time.
Typical separation conditions employ C18 columns with methanol-water or acetonitrile-water gradient elution [53]. The hydroxyl group enables hydrogen bonding with the aqueous mobile phase component, while the aromatic ring and methoxy groups interact with the organic solvent [54].
Gas Chromatography (GC)
The compound's volatility and thermal stability make it suitable for gas chromatographic analysis. Standard capillary columns with 5% phenyl-95% dimethylsiloxane stationary phases provide adequate separation for most applications [55]. The retention time depends on the column temperature and carrier gas flow rate, with optimal separation achieved through temperature programming [56].
Thin-Layer Chromatography (TLC)
TLC provides rapid qualitative analysis and purification monitoring. The compound typically exhibits moderate Rf values (0.3-0.6) on silica gel plates with ethyl acetate-hexane solvent systems [57]. The hydroxyl group contributes to polar interactions with the silica surface, while the aromatic ring provides nonpolar interactions with the solvent system [58].
Column Chromatography
Flash column chromatography using silica gel as the stationary phase provides effective purification. Gradient elution with increasing polarity (hexane to ethyl acetate) allows for selective elution based on polarity differences [59]. The compound's moderate polarity typically requires intermediate solvent compositions for optimal separation [60].
Chiral Chromatography
Although 5-(Methoxymethoxy)benzo[d] [1] [2]dioxol-4-ol does not contain chiral centers, chiral chromatographic methods may be relevant for analyzing synthetic intermediates or related compounds that possess chirality [61]. Chiral stationary phases based on cyclodextrin or protein-based selectors can provide enantioselective separations when applicable [62].
Preparative Chromatography
Large-scale purification requires preparative chromatographic techniques that maintain resolution while increasing sample capacity [63]. Preparative HPLC systems with appropriate column dimensions and flow rates enable efficient purification of multi-gram quantities [64].
Detection Methods
UV detection at 254 nm or 280 nm provides sensitive detection due to the aromatic chromophore [65]. The compound's moderate UV absorption makes it suitable for routine HPLC analysis with UV detection. Alternative detection methods include mass spectrometry for enhanced selectivity and structural confirmation [66].
Mobile Phase Optimization
The choice of mobile phase components significantly affects separation efficiency and peak shape. Buffer systems may be employed to control pH and improve peak symmetry, particularly important for compounds containing ionizable groups [67]. The addition of ion-pairing reagents or competitive binding agents can further optimize separation in specific applications [68].
Method Validation
Analytical methods require validation according to established guidelines, including assessment of accuracy, precision, linearity, and robustness [69]. The stability of the compound under chromatographic conditions must be confirmed to ensure reliable quantitative analysis [70].